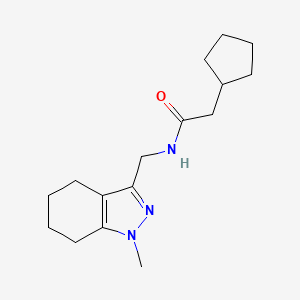

2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, an indazole group (which is a bicyclic compound consisting of fused benzene and pyrazole rings), and an acetamide group .

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a cyclopentyl group attached to an indazole group via a methylene bridge, with an acetamide group also attached to the methylene bridge .Aplicaciones Científicas De Investigación

Novel H3 Receptor Antagonists

GSK189254, a compound with a similar complex structure, has been identified as a novel histamine H3 receptor antagonist. It shows high affinity for human and rat H3 receptors and is significantly selective against other tested targets. This compound exhibited potent functional antagonism and inverse agonism at the human recombinant H3 receptor. It has shown promising results in improving cognitive performance in preclinical models, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Antitumor Activity of Novel Compounds

Research on compounds like 2-cyano-N-(thiazol-2-yl) acetamide has led to the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds have shown promising inhibitory effects on different cancer cell lines, with some exhibiting comparable efficacy to doxorubicin, indicating their potential as antitumor agents (Albratty et al., 2017).

Synthesis and Applications in Heterocyclic Chemistry

The Michael Reaction has been utilized to synthesize substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine-4(3H)-thiones. These reactions involve cyclopentylidene- and cyclohexylidene(cyano)acetamides, showing the versatility of such compounds in generating heterocyclic structures with potential for further scientific exploration (Dyachenko et al., 2004).

Silylation and Resulting Heterocycles

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic compounds. These findings are significant for understanding the chemical reactions involving similar acetamide derivatives and their potential applications in material science and chemistry (Lazareva et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-19-15-9-5-4-8-13(15)14(18-19)11-17-16(20)10-12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFQWGSXTRFWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)

![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)